8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-(2-Methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine-based heterocyclic compound characterized by a methyl-substituted imidazo[2,1-f]purine core and a 2-methoxyethyl group at the 8-position.
Properties
IUPAC Name |
6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c1-7-8(2)18-9-10(16(3)13(20)15-11(9)19)14-12(18)17(7)5-6-21-4/h5-6H2,1-4H3,(H,15,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPQKFBLFNXNSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCOC)N(C(=O)NC3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(2-Methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound's molecular structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₉H₂₁N₅O₃ |
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | 8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
| CAS Number | 4859141 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- DNA/RNA Interaction : It can interfere with nucleic acid synthesis, affecting cell proliferation.
- Oxidative Stress Induction : The compound may induce oxidative stress leading to apoptosis in cancer cells.
Biological Activity and Therapeutic Applications
Research indicates that 8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibits a range of biological activities:
Anticancer Activity
Studies have shown that this compound possesses significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies demonstrated that the compound inhibits the growth of several cancer cell lines including breast and prostate cancer cells by inducing apoptosis and cell cycle arrest.
- Mechanism Insights : The anticancer effect is linked to the inhibition of DNA synthesis and the modulation of signaling pathways related to cell survival.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Bacterial Inhibition : It has shown effectiveness against various bacterial strains in laboratory settings.
- Fungal Activity : Preliminary studies suggest potential antifungal properties as well.
Case Studies
Several case studies have highlighted the efficacy of this compound:
-
Breast Cancer Study :
- A study involving MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability (p < 0.05).
- Mechanistic studies revealed activation of caspase pathways leading to apoptosis.
-
Antibacterial Efficacy :
- In a clinical trial assessing its antibacterial properties against Staphylococcus aureus, the compound exhibited significant inhibitory action with an MIC (Minimum Inhibitory Concentration) value lower than standard antibiotics.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Pharmacological Targets
The pharmacological profile of imidazo[2,1-f]purine-2,4-dione derivatives is highly dependent on substituent variations at the 1-, 3-, 7-, and 8-positions. Below is a comparative analysis of key analogs:
Table 1: Structural and Pharmacological Comparison of Imidazo[2,1-f]Purine-2,4-Dione Derivatives
Functional and Pharmacokinetic Comparisons
A. Anticancer Activity
- CB11: Demonstrates PPARγ-dependent cytotoxicity in NSCLC cells with EC50 values in the low micromolar range. The 2-aminophenyl group at the 8-position enhances PPARγ binding .
B. Antidepressant Activity
- 3i and AZ-853/AZ-861 : Fluorinated arylpiperazinylalkyl chains at the 8-position enhance 5-HT1A receptor affinity (Ki = 0.2–0.6 nM). AZ-861’s trifluoromethyl group increases lipophilicity, correlating with stronger receptor activation .
- Target Compound : The lack of a piperazinyl group may limit 5-HT receptor engagement, but the 2-methoxyethyl substituent could improve solubility and CNS penetration.
Structure-Activity Relationships (SAR)
- 8-Position Substituents: Piperazinylalkyl chains (e.g., 3i, AZ-853): Critical for 5-HT receptor binding. Aromatic groups (e.g., CB11’s aminophenyl): Enhance PPARγ agonism. 2-Methoxyethyl (Target Compound): Likely improves metabolic stability and solubility.
- Methyl Substitutions :
- 1,6,7-Trimethyl (Target Compound): May sterically hinder off-target interactions, improving selectivity.
- 1,3-Dimethyl (AZ-853/AZ-861): Balances receptor affinity and pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
